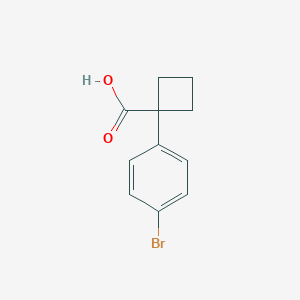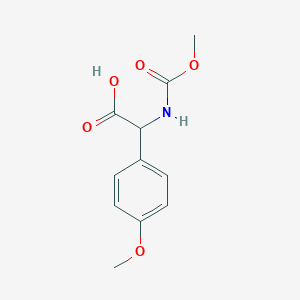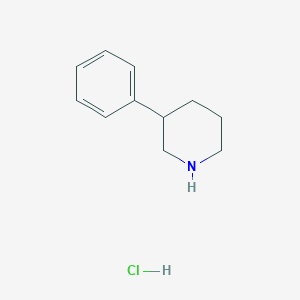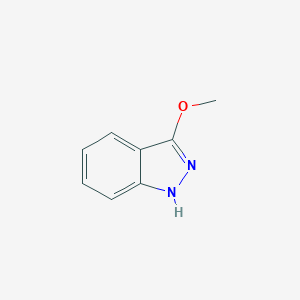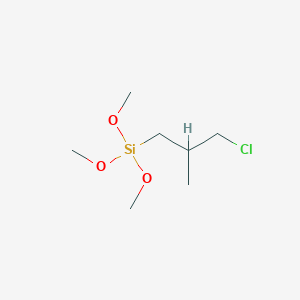
(3-氯-2-甲基丙基)三甲氧基硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Chloro-2-methylpropyl)-trimethoxysilane” is a chemical compound with the molecular formula C7H17ClO3Si and a molecular weight of 212.74 g/mol .
Synthesis Analysis
The synthesis of “(3-Chloro-2-methylpropyl)-trimethoxysilane” involves a reaction in methanol at 120℃ for 30 hours . The reaction involves 225 grams of -3-chloro-2-methylpropyl-trimethoxysilane (1.1 mole), 295 grams of dimethyloctadecylamine (1.0 mole), and 100 grams of methanol .Molecular Structure Analysis
The molecular structure of “(3-Chloro-2-methylpropyl)-trimethoxysilane” contains a total of 28 bonds, including 11 non-H bonds and 5 rotatable bonds .Chemical Reactions Analysis
The chemical reactions involving “(3-Chloro-2-methylpropyl)-trimethoxysilane” include its reaction with dimethyloctadecylamine in methanol at 120℃ for 30 hours . The product of this reaction is miscible with water in all proportions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-2-methylpropyl)-trimethoxysilane” include a molecular weight of 212.75 and a molecular formula of C7H17ClO3Si .科学研究应用
环丁酮的合成
该化合物已被用作合成环丁酮的反应物 . 环丁酮是有机化学中的一种重要化合物,在各种合成应用中都有使用。
塑料的生产
(3-氯-2-甲基丙基)三甲氧基硅烷是塑料生产过程中的中间体 . 它的独特性质使其成为开发新型塑料材料的宝贵成分。
制药
该化合物也用于制药行业 . 它可以作为合成各种药物化合物的中间体。
有机化学品
它被用作生产其他有机化学品的中间体 . 这使得它成为有机化学领域中的一种多功能化合物。
卤代化合物研究
该化合物的卤代结构使其成为卤代化合物研究领域研究人员和化学家的宝贵资产 .
化工业
鉴于其独特的分子结构和卓越的纯度,该化合物是开启科学研究和开发新领域的关键 . 它被用于各种化工业中生产不同的化合物。
作用机制
Target of Action
As a silane coupling agent, it is generally used to promote adhesion between dissimilar materials in various applications, such as glass, metals, and fillers .
Mode of Action
The mode of action of (3-Chloro-2-methylpropyl)-trimethoxysilane involves the formation of a durable bond between organic and inorganic materials. The trimethoxysilane group can hydrolyze to form silanols, which can then condense with other silanols or bind to hydroxyl groups on the surface of inorganic materials. The 3-chloro-2-methylpropyl group interacts with organic materials, thus bridging the gap between the two .
Biochemical Pathways
The hydrolysis and condensation reactions it undergoes can be considered part of its biochemical pathway .
Result of Action
The primary result of the action of (3-Chloro-2-methylpropyl)-trimethoxysilane is the formation of a strong and durable bond between organic and inorganic materials. This can enhance the properties of composite materials, such as their mechanical strength, thermal stability, and resistance to environmental degradation .
Action Environment
The action of (3-Chloro-2-methylpropyl)-trimethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can accelerate the hydrolysis and condensation reactions. Additionally, the pH of the environment can affect the rate of these reactions. The stability of the compound can also be affected by exposure to heat and light .
实验室实验的优点和局限性
The major advantage of using (3-Chloro-2-methylpropyl)-trimethoxysilane in laboratory experiments is its versatility. It can be used in a range of applications, from the synthesis of polymers to the production of silica nanoparticles. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The major limitation of using (3-Chloro-2-methylpropyl)-trimethoxysilane is that it can be toxic if inhaled or ingested, and it can have an effect on the environment. As such, it is important to use caution when working with (3-Chloro-2-methylpropyl)-trimethoxysilane, and protective equipment should be worn when handling it.
未来方向
There are a number of potential future directions for (3-Chloro-2-methylpropyl)-trimethoxysilane. It could be used in the production of more complex polymers, as well as in the production of more complex silica nanoparticles. Additionally, (3-Chloro-2-methylpropyl)-trimethoxysilane could be used to modify surfaces in more complex ways, such as by attaching molecules to the surface in a specific pattern. Finally, more research could be done on the biochemical and physiological effects of (3-Chloro-2-methylpropyl)-trimethoxysilane, as well as its potential environmental effects.
合成方法
(3-Chloro-2-methylpropyl)-trimethoxysilane can be synthesized via a two-step process using a Grignard reagent and a halogenating agent. In the first step, a Grignard reagent is reacted with trimethoxysilane to form a silane. In the second step, the silane is then treated with a halogenating agent to form (3-Chloro-2-methylpropyl)-trimethoxysilane. The reaction is typically carried out in a dry solvent such as toluene, and the reaction time can range from several minutes to several hours, depending on the desired yield.
属性
IUPAC Name |
(3-chloro-2-methylpropyl)-trimethoxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBWSQWFKWFAIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](OC)(OC)OC)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

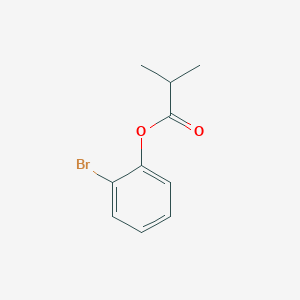
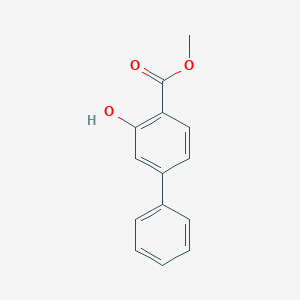
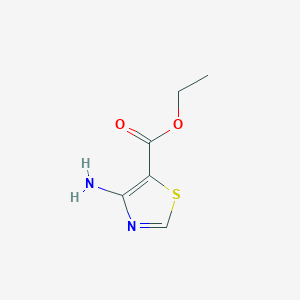
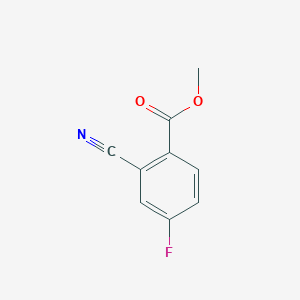
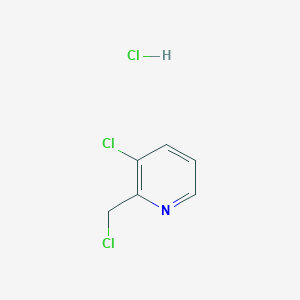

![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)



